6-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
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Overview
Description
6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid is a synthetic organic compound known for its unique chemical structure and properties This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific receptors, or interfere with cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid: Shares similar functional groups but differs in the core structure.
6-Methoxy-2-naphthylacetic acid: Another compound with a methoxy group but a different core structure.
Uniqueness: 6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid stands out due to its unique chromene core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9F3O4 |
---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
6-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C12H9F3O4/c1-18-7-2-3-9-6(4-7)5-8(11(16)17)10(19-9)12(13,14)15/h2-5,10H,1H3,(H,16,17) |
InChI Key |
LYHZJXSHWQORNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C(=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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